Home > Products > Screening Compounds P38770 > N-methyl-1-azabicyclo[2.2.2]octan-3-amine
N-methyl-1-azabicyclo[2.2.2]octan-3-amine - 50684-24-7

N-methyl-1-azabicyclo[2.2.2]octan-3-amine

Catalog Number: EVT-3405462
CAS Number: 50684-24-7
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Methyl-1-azabicyclo[2.2.2]octan-3-amine is a saturated bicyclic amine derivative containing a tertiary amine group within the bicyclic structure. While not found naturally, its derivatives have garnered significant interest in medicinal chemistry, particularly for their potential as bioisosteres of acetylcholine. [, ]

For example, one common approach involves the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with an appropriately substituted bromoalkyltetrahydropyran, followed by ring opening and aminocyclization to construct the azabicyclo[2.2.2]octane core. [] Another method utilizes the reaction of a protected proline derivative with Lawesson's reagent, followed by a series of transformations to form a 2H-azirin-3-amine intermediate, which can be further elaborated to incorporate the desired substituents. []

For instance, CP-96,345, a close analog, acts as a potent and selective antagonist of the neurokinin-1 (NK1) receptor, blocking the binding of substance P and inhibiting downstream signaling events. [, , , , , , ] It is plausible that N-methyl-1-azabicyclo[2.2.2]octan-3-amine might exhibit similar antagonist activity at NK1 or other related receptors, although further investigation is needed to confirm this.

(2S,3S)-cis-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345)

  • Compound Description: CP-96,345 is a potent and selective nonpeptide antagonist of the substance P (neurokinin-1) receptor. [, , , , , , , , , ] It has been widely used to investigate the role of NK-1 receptors in various physiological and pathological processes, including pain, inflammation, and emesis. [, , , , , , ] CP-96,345 exhibits competitive antagonism at the NK-1 receptor and inhibits substance P-induced responses in various in vitro and in vivo models. [, , , , , , , ]

((2R,3R)-[cis-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)-methyl]-1-azabicyclo[2.2.2]octan-3-amine])

    (+)-(2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine (CP-99,994)

    • Compound Description: CP-99,994 is a potent inhibitor of substance P binding at the neurokinin-1 (NK-1) site. [] Like CP-96,345, it has been used to study the role of NK-1 receptors in nociception. [] It shows greater potency in inhibiting N-methyl-D-aspartate (NMDA)-induced activity compared to CP-96,345. []

    2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane

    • Compound Description: This compound, along with its derivatives, demonstrates high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype and some affinity for the α7 receptor subtype. [] These compounds are of interest for their potential as therapeutic agents for neurological disorders. []

    2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane

    • Compound Description: Similar to 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, this compound and its derivatives are potent ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes. [] They exhibit high affinity for these receptors and are considered potential therapeutic agents for various neurological disorders. []
    • Compound Description: This compound serves as a precursor for a series of amides that exhibit antiarrhythmic and local anesthetic activity. [] It is structurally related to the target compound through the shared azabicyclo[2.2.2]octane core. []

    3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.2]octane (L-660863)

    • Compound Description: L-660863 is a muscarinic agonist that exhibits binding affinity for muscarinic receptors. [, ] Its activity is attributed to its ability to mimic the interaction of acetylcholine with muscarinic receptors. [, ]

    (1'S,3'R,4'S)-N-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine (Compound 20)

    • Compound Description: This compound is a potent and selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist. [] It has demonstrated efficacy in improving cognition in preclinical rodent models of learning and memory. []
    • Compound Description: Similar to Compound 20, Compound 21 acts as a potent and selective α7 nAChR partial agonist. [] It also displays cognitive-enhancing properties in preclinical studies. []
    • Compound Description: This class of compounds, particularly Bicifadine [1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane], exhibits non-narcotic analgesic activity. [] This activity is stereospecific, with the (+) enantiomer (1R,5S absolute configuration) being the active form. []
    Source and Classification

    The compound is classified under the category of azabicyclic amines, specifically within the bicyclic amine structural class. It can be sourced from various chemical suppliers, such as Sigma-Aldrich and Ambeed, which provide detailed specifications regarding its synthesis and properties . The compound is recognized for its pharmacological significance, particularly in relation to cholinergic activity.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of N-methyl-1-azabicyclo[2.2.2]octan-3-amine can be achieved through several methodologies. One common approach involves the use of thionyl chloride in combination with dichloromethane as solvents, where the reaction conditions are carefully controlled to yield high purity products.

    1. Reaction Setup: A solution containing the precursor amine is treated with thionyl chloride under reflux conditions.
    2. Formation of Intermediate: This step typically leads to the formation of an intermediate that is crucial for the subsequent cyclization process.
    3. Final Product Isolation: The final product can be isolated through standard purification techniques such as recrystallization or chromatography .
    Molecular Structure Analysis

    Structure and Data

    N-methyl-1-azabicyclo[2.2.2]octan-3-amine features a distinctive molecular structure characterized by:

    • Molecular Formula: C7H14N2\text{C}_7\text{H}_{14}\text{N}_2
    • Molecular Weight: 126.20 g/mol
    • InChI Key: REUAXQZIRFXQML-SSDOTTSWSA-N

    The structure consists of a bicyclic framework with a nitrogen atom incorporated into one of the rings, providing unique steric and electronic properties that influence its reactivity and biological interactions .

    Chemical Reactions Analysis

    Reactions and Technical Details

    N-methyl-1-azabicyclo[2.2.2]octan-3-amine participates in various chemical reactions typical for amines, including:

    • Alkylation Reactions: The nitrogen atom can act as a nucleophile, allowing for alkylation with various electrophiles.
    • Acylation Reactions: The amine can undergo acylation to form amides, which may enhance its pharmacological properties.

    These reactions are often conducted under controlled conditions to ensure high yields and selectivity towards desired products .

    Mechanism of Action

    Process and Data

    N-methyl-1-azabicyclo[2.2.2]octan-3-amine exhibits significant biological activity primarily through its interaction with neurotransmitter systems.

    1. Target Interaction: The compound acts as an antagonist at specific receptor sites, particularly those involved in cholinergic signaling.
    2. Biochemical Pathways: By binding to these receptors, it modulates neurotransmitter release and affects physiological responses associated with neurogenic inflammation .
    3. Pharmacokinetics: The compound is noted for its oral bioavailability, making it suitable for therapeutic applications.
    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    N-methyl-1-azabicyclo[2.2.2]octan-3-amine possesses several notable physical and chemical properties:

    • Appearance: Typically exists as a colorless liquid or solid depending on purity and form.
    • Solubility: Soluble in organic solvents such as methanol and dichloromethane.

    These properties are essential for understanding how the compound behaves in various environments, influencing its application in scientific research and potential therapeutic uses .

    Applications

    Scientific Uses

    N-methyl-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

    1. Drug Development: Its structure allows it to serve as a scaffold for developing new pharmacological agents targeting cholinergic pathways.
    2. Neuroscience Research: Used in studies investigating neurotransmitter interactions and receptor dynamics.
    3. Synthetic Chemistry: Acts as an intermediate for synthesizing more complex molecules within medicinal chemistry.

    The ongoing research into this compound highlights its potential utility in developing novel therapeutics aimed at treating various neurological disorders .

    Synthetic Methodologies for N-Methyl-1-azabicyclo[2.2.2]octan-3-amine

    Intramolecular Cyclization Strategies for Bicyclic Scaffold Construction

    Intramolecular cyclization represents a foundational approach for constructing the quinuclidine core essential to N-methyl-1-azabicyclo[2.2.2]octan-3-amine. These methods typically utilize linear precursors containing appropriately positioned nucleophilic nitrogen atoms and electrophilic carbon centers. Gassman's pioneering work demonstrated the cyclization of amine 6 using aqueous sodium hypochlorite, followed by reflux with silver nitrate to yield 8-methoxy-2-methyl-2-azabicyclo[3.2.1]octane 8 (55-65% yield) – a strategy adaptable to quinuclidine systems through modification of starting materials and reaction conditions [1]. Takeda later advanced this methodology through α-alkylation of cyclopentanone derivatives (e.g., 910), enabling access to 5-aryl substituted scaffolds via α-bromination/ring-closing sequences or carbamate oxidation/intramolecular 1,4-addition pathways (e.g., 1314) [1].

    A significant breakthrough emerged with palladium-catalyzed Tsuji-Trost cyclizations, exemplified by the efficient transformation of hydrazine derivative 22 into bicyclic intermediate 23 – a precursor to functionalized cyclopentanes like 24 relevant to nucleoside chemistry [1]. Modern adaptations employ N-protected dihaloalkane precursors, where selective alkylation followed by spontaneous intramolecular quaternization constructs the bicyclic framework. This approach benefits from predictable stereochemical outcomes and compatibility with diverse substituents at C3 and N1 positions.

    Table 1: Comparative Analysis of Intramolecular Cyclization Methods for Azabicyclo[2.2.2]octane Synthesis

    MethodKey Starting MaterialCritical Reagent/ConditionsYield RangeKey Advantages
    Gassman ProtocolAmino-substituted chainNaOCl / AgNO₃, MeOH reflux55-65%Early established route
    Takeda α-AlkylationCyclopentanone derivativesAlkylation/Bromination or OxidationModerateEnables aryl substitution at bridgehead
    Tsuji-Trost CyclizationHydrazine derivative 22Pd(0) catalystHighHigh efficiency, functional group tolerance
    Modern QuaternizationDihaloalkane precursorsBase (e.g., K₂CO₃), polar aprotic solvent70-85%Scalable, direct access to quaternary N

    Rearrangement-Based Approaches (e.g., Beckmann, Aza-Cope-Mannich)

    Rearrangement reactions offer elegant, atom-economic pathways to the strained quinuclidine system, often enabling rapid increases in molecular complexity. While direct applications to N-methyl-1-azabicyclo[2.2.2]octan-3-amine are less documented in the search results, analogous transformations on related scaffolds provide validated strategic blueprints. The Beckmann rearrangement features prominently in converting ketoximes derived from decalin or similar fused systems into caprolactam derivatives, which can undergo further ring contractions or functional group manipulations to access the azabicyclo[2.2.2]octane skeleton [1] [7].

    The Aza-Cope-Mannich rearrangement stands out for its stereochemical control in complex alkaloid synthesis, directly relevant to functionalized quinuclidines. This sequence, pivotal in routes to Strychnos alkaloids, proceeds through iminium intermediates (e.g., A) generated from azabicyclic precursors like 33a-c. The [3,3]-sigmatropic rearrangement yields advanced tricyclic intermediates (e.g., 34a-c) with defined stereocenters [1]. For N-methyl-1-azabicyclo[2.2.2]octan-3-amine, this could translate to using N-methylated variants of 33 to initiate rearrangement, potentially installing the C3-amino group with specific stereochemistry during the cascade cyclization step.

    Functionalization of Precursor Azabicyclo[2.2.2]octane Derivatives

    Functionalization of readily available azabicyclo[2.2.2]octane building blocks provides the most direct route to N-methyl-1-azabicyclo[2.2.2]octan-3-amine. Two key strategies dominate: ketone transamination and direct C-H amination.

    Ketone Transamination: 2-Azabicyclo[2.2.2]octan-3-one (CAS 3306-69-2) serves as a pivotal intermediate [7]. Reduction of this lactam using powerful hydride sources like LiAlH₄ yields the 3-amino derivative, albeit unsubstituted at nitrogen. Subsequent N-methylation via reductive amination (HCHO/NaBH₃CN) or alkylation (MeI/Ag₂O) furnishes the target molecule. Alternatively, reductive amination of the ketone directly using methylamine and reducing agents offers a more streamlined approach, though stereoselectivity can be challenging.

    Direct C3 Functionalization: 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol (CAS S11887295) exemplifies a versatile precursor . The chlorine atom readily participates in nucleophilic substitution. Displacement with methylamine (or ammonia followed by methylation) provides access to the 3-(aminomethyl) derivative. While not identical to the 3-amino target, this highlights the potential of halo-substituted quinuclidinols as intermediates. For direct C3-amination, strategies involving nitrene insertion or directed C-H activation remain underexplored but represent promising frontiers.

    Table 2: Functionalization Strategies from Key Quinuclidine Precursors

    Precursor (CAS/Ref)Target GroupKey TransformationReagents/ConditionsNotes
    2-Azabicyclo[2.2.2]octan-3-one (3306-69-2)3-NHCH₃Reduction followed by N-alkylation1. LiAlH₄; 2. CH₂O/NaBH₃CN or CH₃IStepwise, potential for over-alkylation
    2-Azabicyclo[2.2.2]octan-3-one (3306-69-2)3-NHCH₃Direct Reductive AminationCH₃NH₂, NaBH₃CN or NaBH(OAc)₃More direct, stereochemistry less controlled
    3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol (S11887295)3-CH₂NH₂Nucleophilic SubstitutionNH₃ (aq or methanolic)Accesses 3-(aminomethyl) analog
    Quinuclidin-3-one Derivatives3-NH₂Oxime Formation/Reduction or Schmidt Reaction1. NH₂OH; 2. Reduction or HN₃/AcidClassic approaches to 3-aminoquinuclidine

    Stereoselective Synthesis and Resolution of Enantiomers

    The chiral center at C3 in N-methyl-1-azabicyclo[2.2.2]octan-3-amine necessitates stereocontrolled synthesis or resolution. Two primary strategies exist: asymmetric synthesis of the bicyclic core and resolution of racemic mixtures.

    Asymmetric Synthesis: Chiral catalysts can induce asymmetry during key cyclization steps. Cinchona alkaloid derivatives, structurally related to quinuclidine, have proven effective in promoting asymmetric Michael addition-cyclization cascades relevant to bicyclic amine formation, achieving diastereomeric ratios (dr) up to 9:1 . Transition metal catalysis, particularly palladium complexes with chiral ligands (e.g., BINAP, PHOX), enables enantioselective C-N bond formation during cyclization, affording enantiomeric excess (ee) values exceeding 85% in model systems . Starting from enantiomerically pure pool materials, such as the (R)-Glyceraldehyde derivative 30 used in strychnine synthesis, represents another powerful approach, transferring chirality to the nascent bicyclic framework during ring construction (e.g., 31c33c) [1].

    Resolution of Racemates: Classical resolution remains practical for large-scale production. Diastereomeric salt formation using chiral acids effectively separates enantiomers of 3-aminoquinuclidine precursors. For example, reacting racemic 3-aminoquinuclidine with enantiopure D-(-)-tartaric acid or (R)-mandelic acid forms diastereomeric salts with differing solubilities, enabling separation by fractional crystallization [8]. Subsequent N-methylation preserves the stereochemistry. Kinetic resolution during functionalization offers an alternative. Enzymatic resolution using lipases or acylases can selectively modify one enantiomer of a racemic amine precursor (e.g., N-acylation), facilitating separation of the unreacted enantiomer.

    Optimization of Reaction Conditions for Scalable Production

    Transitioning from laboratory synthesis to industrially viable production of N-methyl-1-azabicyclo[2.2.2]octan-3-amine demands meticulous optimization of reaction parameters: solvent systems, temperature profiles, catalysts, and workup procedures.

    Solvent Engineering: Solvent polarity critically impacts cyclization efficiency and functional group transformations. DMSO dramatically outperforms ethanol or water in base-mediated cyclizations (e.g., 92% yield in DMSO vs. ≤45% in ethanol/water at 25°C), attributed to its high dielectric constant stabilizing polar transition states and enhancing anion solvation . Conversely, nonpolar solvents like cyclohexane prove advantageous for later-stage functionalization, such as chlorination with ethyl chloroformate, minimizing hydrolysis side reactions and achieving yields up to 94.2% .

    Temperature Control: Precise thermal management is crucial. Low temperatures (0–25°C) favor kinetic control in stereoselective steps, suppressing epimerization and racemization. Higher temperatures (80–120°C) are often necessary to overcome kinetic barriers in ring-closing reactions or dehydrations but require careful balancing to avoid decomposition. Wawzonek demonstrated that UV-mediated radical cyclizations below 40°C yielded predominantly 7-methyl-1-azabicyclo[2.2.1]heptane, whereas temperatures above 60°C shifted selectivity toward the desired quinuclidine derivatives .

    Catalyst and Additive Optimization: Catalytic systems enhance efficiency and reduce costs. NaI acts as a potent additive in dehydrohalogenation steps, facilitating E2 eliminations during bicyclic scaffold formation under milder conditions . While transition metal catalysts (Pd, Cu) enable elegant couplings, cost considerations favor optimized base-mediated protocols (e.g., KOH in DMSO) for large-scale quinuclidine synthesis, avoiding expensive metals and complex ligand systems . Process intensification technologies, particularly continuous flow reactors, offer solutions for exothermic steps like amide reductions or hazardous transformations. Microflow technology enables safe handling of triphosgene in rapid lactamization (0.5–10 seconds), minimizing side reactions and maximizing yields of sensitive intermediates [7].

    Workup and Purification: Streamlined isolation is vital for scalability. Direct crystallization of hydrochloride salts from reaction mixtures often provides efficient purification and enhances stability for storage and handling of both intermediates and the final N-methyl-1-azabicyclo[2.2.2]octan-3-amine [4] [8].

    Properties

    CAS Number

    50684-24-7

    Product Name

    N-methyl-1-azabicyclo[2.2.2]octan-3-amine

    IUPAC Name

    N-methyl-1-azabicyclo[2.2.2]octan-3-amine

    Molecular Formula

    C8H16N2

    Molecular Weight

    140.23 g/mol

    InChI

    InChI=1S/C8H16N2/c1-9-8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3

    InChI Key

    UWBYHCLTULMDDX-UHFFFAOYSA-N

    SMILES

    CNC1CN2CCC1CC2

    Canonical SMILES

    CNC1CN2CCC1CC2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.